S-Petasin - Petasites japonicus (sweet coltsfoot)
S-Petasin - Petasites japonicus (sweet coltsfoot)
Brand Name:
Vulcanchem
CAS No.:
70238-51-6
VCID:
VC0192085
InChI:
InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15-,17+,19+/m0/s1
SMILES:
CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC
Molecular Formula:
C19H26O3S
Molecular Weight:
334.5 g/mol
S-Petasin - Petasites japonicus (sweet coltsfoot)
CAS No.: 70238-51-6
Natural Products
VCID: VC0192085
Molecular Formula: C19H26O3S
Molecular Weight: 334.5 g/mol
CAS No. | 70238-51-6 |
---|---|
Product Name | S-Petasin - Petasites japonicus (sweet coltsfoot) |
Molecular Formula | C19H26O3S |
Molecular Weight | 334.5 g/mol |
IUPAC Name | [(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate |
Standard InChI | InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15-,17+,19+/m0/s1 |
Standard InChIKey | OHANKWLYFDFHOJ-RFTFGCRPSA-N |
Isomeric SMILES | C[C@H]1[C@@H](CCC2=CC(=O)[C@@H](C[C@]12C)C(=C)C)OC(=O)/C=C\SC |
SMILES | CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC |
Canonical SMILES | CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC |
Synonyms | (1R,2R,7R,8aR)-7-Isopropenyl-1,8a-dimethyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl (2Z)-2-methyl-2-butenoate (1R,2R,7S,8aR)-7-Isopropenyl-1,8a-dimethyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl (2Z)-3-(methylsulfanyl)acrylate neopetasin petasin S-petasin |
PubChem Compound | 16219858 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume